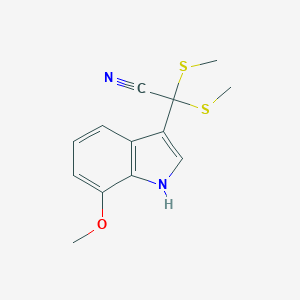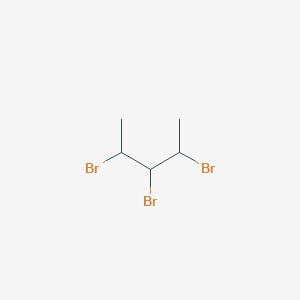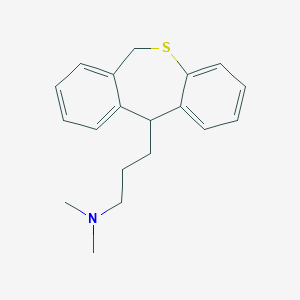
Hydrothiadene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrothiadene is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring and a hydroxyl group. Hydrothiadene has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Hydrothiadene is not fully understood. However, it has been suggested that Hydrothiadene may act by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis.
Biochemical And Physiological Effects
Hydrothiadene has been shown to have various biochemical and physiological effects. In vitro studies have shown that Hydrothiadene has anticancer, antiviral, and antibacterial properties. In addition, Hydrothiadene has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that Hydrothiadene has potential applications in the treatment of various diseases, including cancer and viral infections.
Advantages And Limitations For Lab Experiments
Hydrothiadene has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, Hydrothiadene has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of Hydrothiadene in lab experiments. Hydrothiadene is relatively insoluble in water, which can make it difficult to dissolve in some experimental conditions. In addition, Hydrothiadene has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for the study of Hydrothiadene. One potential direction is the development of new synthesis methods for Hydrothiadene that are more efficient and environmentally friendly. Another potential direction is the study of Hydrothiadene in animal models to further understand its potential applications in medicine. In addition, the development of new derivatives of Hydrothiadene may lead to the discovery of compounds with improved properties and potential applications.
Synthesis Methods
Hydrothiadene can be synthesized using various methods, including the reaction of thiosemicarbazide with chloroacetic acid, the reaction of thiosemicarbazide with β-diketones, and the reaction of thiosemicarbazide with α-haloketones. Among these methods, the reaction of thiosemicarbazide with chloroacetic acid is the most commonly used method for the synthesis of Hydrothiadene.
Scientific Research Applications
Hydrothiadene has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Hydrothiadene has been studied for its anticancer, antiviral, and antibacterial properties. In agriculture, Hydrothiadene has been studied for its potential use as a pesticide. In material science, Hydrothiadene has been studied for its potential use as a corrosion inhibitor.
properties
CAS RN |
1886-45-9 |
|---|---|
Product Name |
Hydrothiadene |
Molecular Formula |
C19H23NS |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3 |
InChI Key |
UTAPTDWKRLVUMP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



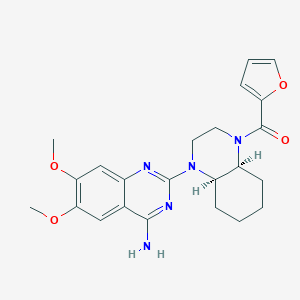
![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)

![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
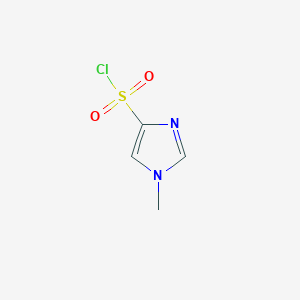
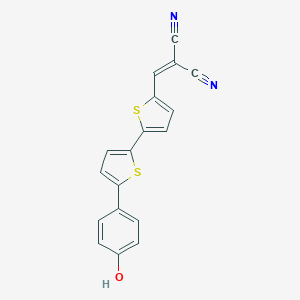
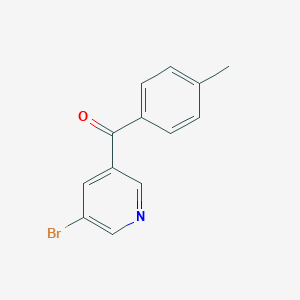
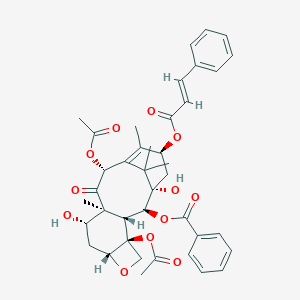
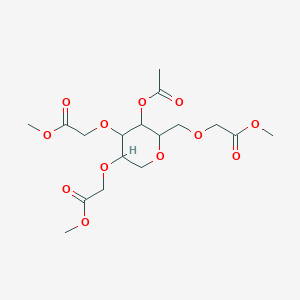

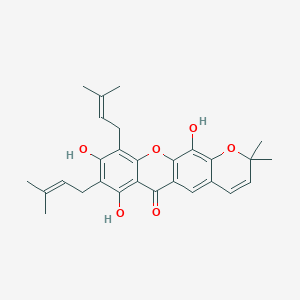
![(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B161216.png)
